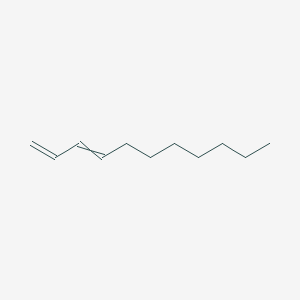
Undeca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-1,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its eleven-carbon chain with double bonds at the first and third positions. It is a conjugated diene, meaning the double bonds are separated by a single carbon-carbon bond, allowing for resonance stabilization and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,4,5,8-tetrahydronaphthalene with potassium tert-butoxide and chloroform under an argon atmosphere at low temperatures . Another method involves the use of the Simmons-Smith reagent to convert isotetralin into tricyclo[4.4.1.01,6]undeca-3,8-diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Undeca-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Radical Reactions: Treatment with ethanethiol radicals can lead to radical-mediated transannulation, producing sulfides.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming cyclic adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and radical initiators (e.g., ethanethiol radicals). Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include halogenated derivatives, sulfides, and cyclic adducts. The specific products depend on the reagents and conditions used.
Scientific Research Applications
Undeca-1,3-diene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving dienes.
Medicine: Research into the biological activity of this compound derivatives has potential implications for drug development.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of undeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds are protonated, leading to the formation of carbocation intermediates that react with nucleophiles . In radical reactions, the compound forms radical intermediates that undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to undeca-1,3-diene include:
1,3-Butadiene: A simpler conjugated diene with four carbon atoms.
1,3-Cyclohexadiene: A cyclic diene with six carbon atoms.
1,3,5-Hexatriene: A linear triene with six carbon atoms and three double bonds.
Uniqueness
This compound is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct reactivity and stability compared to shorter dienes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61215-70-1 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
undeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8-11H2,2H3 |
InChI Key |
RSLLXTJELTWVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


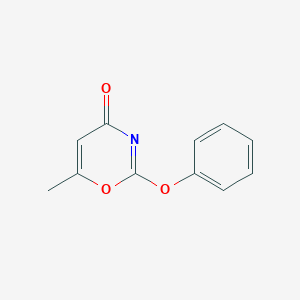
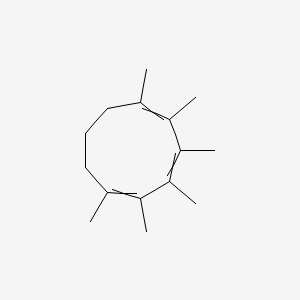

![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
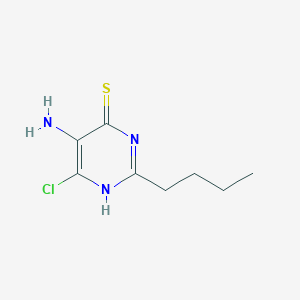
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
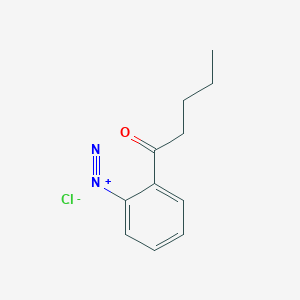

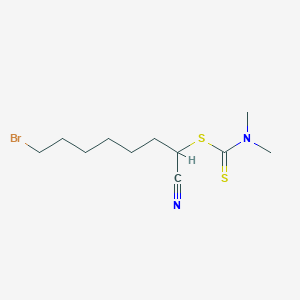
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
